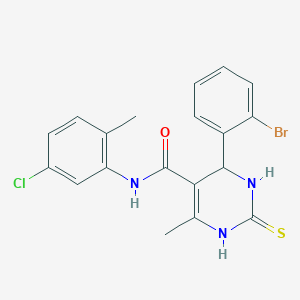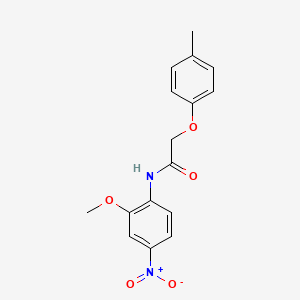
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in neural communication and plasticity.
Wirkmechanismus
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide acts as a selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and neural communication. NMDA receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological and psychiatric disorders. By blocking the NMDA receptor, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can modulate synaptic plasticity and reduce excitotoxicity, which can lead to neuroprotection.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a variety of biochemical and physiological effects. It can reduce glutamate-induced excitotoxicity and oxidative stress, which can lead to neuroprotection. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can also modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various neurological and psychiatric disorders. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can reduce inflammation and apoptosis, which can contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for specific modulation of synaptic plasticity and neural communication. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is also relatively stable and can be easily synthesized, which makes it a useful tool for studying the NMDA receptor. However, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has some limitations as well. Its effects can be dose-dependent, and it can have off-target effects on other receptors. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has shown promising results in animal models of stroke, traumatic brain injury, and chronic pain, and further studies are needed to determine its efficacy in humans. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be used as a tool to study the NMDA receptor and its role in synaptic plasticity and neural communication. Future studies can also investigate the potential off-target effects of N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its interactions with other receptors.
Synthesemethoden
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine hydrate to form 1-cyclohexyl-3-methyl-1H-pyrazole. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been investigated for its potential use in the treatment of chronic pain, depression, and addiction.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-5-methylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-11-15(17-16(20)10-9-13-7-8-13)19(18-12)14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSOTRMBNYTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)

![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)
![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)